5-[(2-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one
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Overview
Description
5-[(2-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one is a heterocyclic compound that features a pyrimidine ring substituted with a 2-chlorophenylmethyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorobenzyl chloride and 2-methylsulfanyl pyrimidine.
Nucleophilic Substitution: The 2-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with 2-methylsulfanyl pyrimidine in the presence of a base such as potassium carbonate.
Cyclization: The intermediate formed undergoes cyclization to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-[(2-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as bromine, iodine, or nitro groups.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-[(2-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[(2-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular pathways involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
2-chlorophenylmethyl derivatives: Compounds with similar structures but different substituents on the pyrimidine ring.
Methylsulfanyl pyrimidines: Compounds with the same methylsulfanyl group but different aromatic substitutions.
Uniqueness
5-[(2-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one is unique due to the combination of its 2-chlorophenylmethyl and methylsulfanyl groups, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C12H11ClN2OS |
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Molecular Weight |
266.75 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H11ClN2OS/c1-17-12-14-7-9(11(16)15-12)6-8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3,(H,14,15,16) |
InChI Key |
PHICNKHKQHRGQT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=O)N1)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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